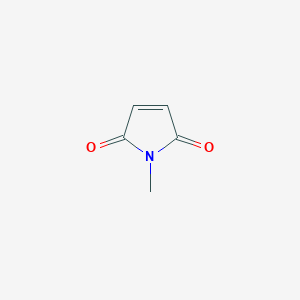

N-Methylmaleimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57594. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Maleimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-6-4(7)2-3-5(6)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEYREPSKCQBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239240 | |

| Record name | Maleimide, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-88-1 | |

| Record name | N-Methylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylmaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylmaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0TFZ8R21Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methylmaleimide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmaleimide (NMM) is a prominent α,β-unsaturated carbonyl compound belonging to the maleimide family. Its strained five-membered ring and electron-deficient double bond confer high reactivity, making it a valuable reagent in organic synthesis and a crucial tool in bioconjugation and drug development. This technical guide provides a comprehensive overview of the core chemical properties, structure, and reactivity of this compound, supplemented with detailed experimental protocols and visualizations to support researchers in their scientific endeavors.

Chemical Properties and Structure

This compound is a white to light yellow crystalline solid at room temperature.[1][2][3][4] Its structure consists of a maleimide ring with a methyl group attached to the nitrogen atom.[1] The key identifiers and physicochemical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | 1-methylpyrrole-2,5-dione | [5][6][7] |

| CAS Number | 930-88-1 | [1][6][8][9] |

| Molecular Formula | C₅H₅NO₂ | [1][6][8][9] |

| SMILES | CN1C(=O)C=CC1=O | [1][5][7][9] |

| InChI | InChI=1S/C5H5NO2/c1-6-4(7)2-3-5(6)8/h2-3H,1H3 | [1][6][7][9] |

| InChIKey | SEEYREPSKCQBBF-UHFFFAOYSA-N | [1][6][7][9] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 111.10 g/mol | [5][6][8][9] |

| Appearance | Light yellow crystals or powder | [2][3][4] |

| Melting Point | 94-96 °C | [2][9][10][11] |

| Boiling Point | 194.1 - 208.19 °C | [2][10][12][13] |

| Density | ~1.29 - 1.31 g/cm³ | [2][10][12] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like acetone, dichloromethane, chloroform, and methanol. | [1][2][5][14] |

| Flash Point | 84.4 °C | [3][10][12] |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Data | Description | Reference |

| ¹H NMR | Contains two signals: one for the methyl protons and one for the vinylic protons. | [6][7][12] |

| ¹³C NMR | Spectral data available. | [7][12] |

| IR Spectrum | Infrared spectral data is available. | [12][15][16][17] |

| Mass Spectrum | Mass spectrometry data (electron ionization) is available. | [7][12][15][16] |

Reactivity and Applications

The reactivity of this compound is dominated by the electrophilicity of the double bond within the maleimide ring. This makes it an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions.

Michael Addition

This compound readily undergoes Michael addition with nucleophiles, particularly thiols.[1] This reaction is highly efficient and specific, forming a stable covalent thioether bond. This "click" chemistry is widely exploited in bioconjugation to label proteins and peptides at cysteine residues.[18][19] The reaction is most effective in the pH range of 6.5-7.5.[18]

Diels-Alder Reaction

As a dienophile, this compound participates in [4+2] cycloaddition reactions with conjugated dienes to form cyclohexene derivatives.[4][9] These reactions are valuable for the synthesis of complex cyclic systems.

Polymerization

This compound can be used as a co-monomer in polymerization reactions, such as atom transfer radical polymerization, to synthesize copolymers with specific microstructures.[9]

Biological Significance and Signaling Pathways

The high reactivity of this compound towards thiols is the basis for its biological activity. It is known to act as a thiol-blocking reagent.[5][8][20] By modifying cysteine residues in proteins, this compound can modulate their function and impact cellular signaling pathways.

Modulation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[21][22] Keap1, a cysteine-rich protein, acts as a negative regulator of the transcription factor Nrf2. Electrophiles like this compound can react with specific cysteine residues on Keap1.[23] This covalent modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and preventing the ubiquitination and subsequent degradation of Nrf2.[22][24] As a result, stabilized Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes.[21][22]

Induction of Apoptosis

Maleimide derivatives have been shown to induce apoptosis in various cell lines.[3] The mechanism can involve both the intrinsic and extrinsic apoptotic pathways. This can be triggered by modifying critical cysteine residues in proteins involved in cell death regulation, such as caspases or members of the Bcl-2 family.[3] For instance, maleimides can inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis.[7]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from maleic anhydride and methylamine hydrochloride.[2][13]

Materials:

-

Maleic anhydride

-

Methylamine hydrochloride

-

Potassium acetate

-

Acetic acid

-

Sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Brine solution

Procedure:

-

To a solution of acetic acid, add maleic anhydride and potassium acetate and stir thoroughly.[2][13]

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 4 hours.[2][13]

-

After the reaction is complete, cool the mixture to room temperature (25-30 °C).[2][13]

-

Slowly pour the reaction mixture into a pre-cooled sodium bicarbonate solution.[2]

-

Extract the aqueous layer with diethyl ether (3 times).[2]

-

Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.[2]

-

Remove the solvent by distillation under reduced pressure to obtain this compound.[2]

Diels-Alder Reaction with 9-Anthracenemethanol

This protocol details a green chemistry approach to the Diels-Alder reaction between this compound and 9-anthracenemethanol using water as a solvent.[1][2][5]

Materials:

-

9-Anthracenemethanol

-

This compound

-

Water

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, TLC plates, filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine 9-anthracenemethanol and water.[1][5]

-

Add this compound (3 equivalents) to the flask.[1]

-

Fit the flask with a water-cooled condenser and heat the mixture to reflux with stirring for 1 hour.[1][5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.[1][2]

-

Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.[1][2]

-

Chill the flask in an ice bath to precipitate the product.[1][2]

-

Dry the product, record the melting point, and calculate the percentage yield. The expected melting point of the product is in the range of 237-239 °C.[2]

Michael Addition of a Thiol to this compound (General Protocol)

This protocol provides a general procedure for the conjugation of a thiol-containing molecule to this compound.

Materials:

-

Thiol-containing compound (e.g., protein with cysteine residues)

-

This compound

-

Degassed buffer, pH 7.0-7.5 (e.g., PBS, Tris, HEPES)

-

Anhydrous organic solvent (e.g., DMF or DMSO) for NMM stock solution

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Dissolve the thiol-containing protein in the degassed buffer to a concentration of 1-10 mg/mL.[4]

-

Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent.[4]

-

Add the this compound stock solution to the protein solution at a 10-20 molar excess.[4]

-

Gently mix the reaction and flush the vial with an inert gas before sealing.[4]

-

Incubate the reaction for 2 hours at room temperature or overnight at 2-8 °C, protected from light.[4]

-

The resulting conjugate can be purified using standard techniques such as size-exclusion chromatography to remove excess this compound.

Safety and Handling

This compound is a corrosive and harmful substance.[1][4] It can cause skin and eye irritation and is harmful if swallowed or inhaled.[4] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[19] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[4][19]

Conclusion

This compound is a versatile and highly reactive compound with significant applications in both synthetic organic chemistry and the life sciences. Its ability to selectively react with thiols has made it an indispensable tool for bioconjugation, enabling the development of antibody-drug conjugates, fluorescently labeled proteins, and other advanced biomaterials. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.

References

- 1. cs.gordon.edu [cs.gordon.edu]

- 2. maths.tcd.ie [maths.tcd.ie]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. chemistry-online.com [chemistry-online.com]

- 6. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The thiol-modifying agent N-ethylmaleimide elevates the cytosolic concentration of free Zn(2+) but not of Ca(2+) in murine cortical neurons [pubmed.ncbi.nlm.nih.gov]

- 9. Diels-Alder Reaction | Hunter College CUNY - Edubirdie [edubirdie.com]

- 10. N-phenylmaleimide induces bioenergetic switch and suppresses tumor growth in glioblastoma tumorspheres by inhibiting SLC25A11 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. N-Ethylmaleimide differentially inhibits substrate uptake by and ligand binding to the noradrenaline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

- 14. researchgate.net [researchgate.net]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. chemrxiv.org [chemrxiv.org]

- 17. vdoc.pub [vdoc.pub]

- 18. vectorlabs.com [vectorlabs.com]

- 19. researchgate.net [researchgate.net]

- 20. scbt.com [scbt.com]

- 21. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism | MDPI [mdpi.com]

- 22. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of N-Methylmaleimide from Maleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Methylmaleimide, a crucial reagent in bioconjugation and pharmaceutical development. The document details the core chemical transformations, experimental methodologies, and quantitative data to support research and process development.

Introduction

This compound is a prominent member of the maleimide family, characterized by a reactive double bond that readily participates in Michael addition reactions, particularly with thiol groups found in proteins and peptides. This reactivity makes it an invaluable tool for creating stable bioconjugates, antibody-drug conjugates (ADCs), and various polymer-based materials. The synthesis of this compound from readily available precursors like maleic anhydride is a fundamental process for its application in research and industry.

The most common and established route for synthesizing this compound from maleic anhydride is a two-step process. The first step involves the formation of an intermediate, N-methylmaleamic acid, through the reaction of maleic anhydride with methylamine. The subsequent step is the cyclodehydration of this intermediate to yield the final this compound product. Various methods have been developed for the cyclization step, each with its own set of advantages and disadvantages concerning yield, purity, and reaction conditions.

Core Reaction Pathway

The synthesis proceeds through a nucleophilic acyl substitution followed by a dehydration reaction.

Experimental Protocols

This section details the experimental procedures for the two-step synthesis of this compound.

Step 1: Synthesis of N-Methylmaleamic Acid

The formation of the maleamic acid intermediate is a straightforward and typically high-yielding reaction.

Procedure:

-

Dissolve maleic anhydride in a suitable solvent such as diethyl ether or acetone at room temperature.

-

Slowly add an equimolar amount of methylamine (or a salt form like methylamine hydrochloride in the presence of a base) to the stirred solution.

-

The reaction is often exothermic; maintain the temperature with a cooling bath if necessary.

-

Continue stirring for 1-2 hours at room temperature.

-

The N-methylmaleamic acid product will precipitate from the solution.

-

Collect the precipitate by filtration and wash with a small amount of cold solvent.

-

Dry the product under vacuum. The yield for this step is typically quantitative.[1]

Step 2: Cyclodehydration of N-Methylmaleamic Acid to this compound

Several methods can be employed for the cyclization of N-methylmaleamic acid. The choice of method often depends on the desired scale, purity requirements, and available equipment.

This is a classic and widely used method for the cyclodehydration of maleamic acids.[2][3]

Procedure:

-

Suspend the dry N-methylmaleamic acid in acetic anhydride.

-

Add a catalytic amount of anhydrous sodium acetate (typically 10-20% by weight of the maleamic acid).[2]

-

Heat the mixture with stirring. A typical temperature range is 60-100°C.

-

Monitor the reaction until the solution becomes clear, indicating the dissolution of the starting material and formation of the product.

-

Cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the this compound and hydrolyze the excess acetic anhydride.

-

Collect the solid product by filtration, wash thoroughly with cold water, and then with a non-polar solvent like petroleum ether to remove any remaining impurities.[3]

-

Dry the purified this compound.

This method involves the removal of water formed during the cyclization via azeotropic distillation, driving the reaction to completion.

Procedure:

-

Suspend the N-methylmaleamic acid in a water-immiscible organic solvent that forms an azeotrope with water, such as toluene or xylene.

-

Add an acid catalyst, for example, p-toluenesulfonic acid.

-

Heat the mixture to reflux using a Dean-Stark apparatus to continuously remove the water-azeotrope mixture.

-

Continue the reaction until no more water is collected in the Dean-Stark trap.

-

Cool the reaction mixture.

-

Wash the organic solution with an aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or chromatography.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of N-substituted maleimides, providing a basis for comparison. Data for this compound is highlighted where available, with data for structurally similar N-alkyl and N-aryl maleimides included for context.

Table 1: Reaction Conditions for the Synthesis of N-Substituted Maleimides

| N-Substituted Maleimide | Amine Source | Cyclodehydration Reagent | Solvent | Temperature (°C) | Reaction Time (h) |

| This compound | Methylamine HCl | Acetic Anhydride / K₂CO₃ | Acetic Acid | 100-120 (Reflux) | 4-6 |

| N-Ethylmaleimide | Ethylamine HCl | Acetic Anhydride / K₂CO₃ | Acetic Acid | 100-120 (Reflux) | 4-6[4] |

| N-Phenylmaleimide | Aniline | Acetic Anhydride / NaOAc | Acetic Anhydride | Steam Bath | 0.5[3] |

Table 2: Yields and Physical Properties of N-Substituted Maleimides

| N-Substituted Maleimide | Yield of Maleamic Acid (%) | Overall Yield of Maleimide (%) | Melting Point (°C) |

| This compound | Quantitative | Not specified | 92-94 |

| N-Ethylmaleimide | Quantitative | Not specified | 45 |

| N-Phenylmaleimide | 97-98[3] | 75-80[3] | 88-89[3] |

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and the logical relationship of the key steps.

Conclusion

The synthesis of this compound from maleic anhydride is a well-established and robust process. The two-step approach, involving the formation and subsequent cyclodehydration of N-methylmaleamic acid, offers a reliable route to this important chemical entity. The choice of the cyclodehydration method can be tailored to specific laboratory or industrial requirements, balancing factors such as reaction time, temperature, yield, and purity. This guide provides the foundational knowledge and practical protocols for researchers and professionals to successfully synthesize this compound for their applications in drug development and materials science.

References

The Mechanism of N-Methylmaleimide's Reaction with Thiols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism governing the reaction between N-Methylmaleimide (NMM) and thiols. This reaction, a cornerstone of bioconjugation chemistry, is pivotal in the development of targeted therapeutics, antibody-drug conjugates (ADCs), and various molecular probes. This document elucidates the reaction kinetics, influencing factors, potential side reactions, and detailed experimental protocols to empower researchers in their application of this critical chemical transformation.

Core Reaction Mechanism: The Thiol-Michael Addition

The reaction between this compound and a thiol-containing compound proceeds via a Michael addition (also known as a conjugate addition). In this reaction, the deprotonated thiol, a soft nucleophile in the form of a thiolate anion (RS⁻), attacks one of the electrophilic β-carbons of the α,β-unsaturated carbonyl system of the maleimide ring. This nucleophilic attack results in the formation of a stable carbon-sulfur bond, yielding a succinimidyl thioether adduct.[1][2] This reaction is highly efficient and specific for thiols under controlled pH conditions, making it a valuable tool for site-selective modification of biomolecules, particularly at cysteine residues.[2]

The reaction is often categorized as a "click chemistry" reaction due to its high yield, specificity, mild reaction conditions, and the formation of a stable product with no byproducts.[1]

Caption: General mechanism of the Thiol-Michael addition reaction.

Quantitative Data on Reaction Kinetics and Hydrolysis

The rate of the thiol-maleimide reaction is influenced by several factors, most notably the pH of the reaction medium and the pKa of the thiol. The reaction is significantly faster at pH values between 6.5 and 7.5, where a sufficient concentration of the more nucleophilic thiolate anion is present.[3]

pH Dependence of the Reaction

The optimal pH range for the thiol-maleimide reaction is a compromise between the need for deprotonation of the thiol to the reactive thiolate and the desire to avoid side reactions such as hydrolysis of the maleimide ring and reaction with amines at higher pH.[3]

| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |

| < 6.5 | Slow | High | - |

| 6.5 - 7.5 | Optimal | High | Minimal |

| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |

Table 1: Effect of pH on the characteristics of the thiol-maleimide reaction.[3]

Influence of Thiol pKa

The nucleophilicity of the thiol, which is related to its pKa, plays a crucial role in the reaction kinetics. Thiols with lower pKa values will have a higher concentration of the reactive thiolate anion at a given pH, generally leading to faster reaction rates. A mechanistic study using linear free energy relationships has shown different transition states for the addition of alkyl and aryl thiolates to this compound.[4]

| Thiolate Type | βnuc | Interpretation |

| Alkyl | 0.4 | Stepwise addition with rate-limiting nucleophilic attack.[4] |

| Aryl | 1.0 | Stepwise addition with rate-limiting proton transfer or concerted addition.[4] |

Table 2: Brønsted-type analysis (βnuc) for the addition of alkyl and aryl thiolates to this compound.[4]

Hydrolysis of N-Alkylmaleimides

A competing reaction, particularly at pH values above 7.5, is the hydrolysis of the maleimide ring, which renders it unreactive towards thiols. The rate of hydrolysis is dependent on the N-substituent of the maleimide.

| N-Alkylmaleimide | Catalytic Rate Constant for Alkaline Hydrolysis (Relative Order) |

| N-hydroxymethylmaleimide (HMMI) | Fastest |

| Maleimide (MI) | |

| This compound (MMI) | |

| N-ethylmaleimide (EMI) | Slowest |

Table 3: Relative rates of alkaline hydrolysis for various N-alkylmaleimides.[1]

Potential Side Reactions and Stability of the Adduct

While the thiol-maleimide reaction is highly efficient, researchers must be aware of potential side reactions and the stability of the resulting thioether adduct, especially in biological environments.

Hydrolysis

As mentioned, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid derivative. This is more pronounced at alkaline pH. It is crucial to perform conjugation reactions within the recommended pH range of 6.5-7.5 and to use freshly prepared maleimide solutions.

Thiazine Rearrangement

When an unprotected N-terminal cysteine is conjugated with a maleimide, the newly formed succinimidyl thioether can undergo an intramolecular rearrangement to form a six-membered thiazine structure. This rearrangement is more rapid at higher pH and can be influenced by the adjacent amino acid sequence.

Retro-Michael Reaction and Thiol Exchange

The thiol-maleimide adduct is not completely irreversible. Under certain conditions, particularly in the presence of other thiols, the adduct can undergo a retro-Michael reaction, leading to the release of the original thiol and maleimide. This can result in the transfer of the maleimide-linked payload to other thiol-containing molecules, such as glutathione in a cellular environment. The stability of the adduct can be influenced by the nature of the original thiol.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the this compound-thiol reaction.

General Protocol for this compound Conjugation to a Thiol-Containing Protein

This protocol outlines a general procedure for labeling a protein with a maleimide-functionalized molecule.

Materials:

-

Thiol-containing protein

-

Maleimide-functionalized molecule (e.g., fluorescent dye, drug)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2 (or other amine-free, thiol-free buffer at pH 6.5-7.5)

-

Desalting column or dialysis cassette

-

Anhydrous DMSO or DMF for dissolving the maleimide reagent

Procedure:

-

Protein Preparation: Dissolve the thiol-containing protein in the Reaction Buffer to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent using a desalting column.

-

Maleimide Reagent Preparation: Prepare a stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide to thiol is a common starting point). Add the maleimide solution dropwise while gently stirring.[3]

-

Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect from light if using a fluorescent maleimide.[3]

-

Purification: Remove the excess, unreacted maleimide reagent and any byproducts using a desalting column or by dialysis against the Reaction Buffer.

Caption: Workflow for protein conjugation with a maleimide reagent.

Protocol for Monitoring Reaction Kinetics using RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique to monitor the progress of the conjugation reaction and to quantify the reactants and products.

Materials:

-

HPLC system with a C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

UV detector

Procedure:

-

Reaction Setup: Set up the conjugation reaction as described in the previous protocol.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

-

Quenching (Optional): If necessary, quench the reaction in the aliquot by adding a large excess of a small molecule thiol (e.g., β-mercaptoethanol) or by acidification.

-

HPLC Analysis: Inject the aliquot onto the C18 column.

-

Elution: Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for the protein and a specific wavelength for the maleimide-containing molecule if it has a chromophore).

-

Data Analysis: Integrate the peak areas corresponding to the unreacted protein, the unreacted maleimide reagent, and the conjugated product. Plot the concentration of the product or the disappearance of a reactant as a function of time to determine the reaction kinetics.[3][5]

Caption: Workflow for kinetic analysis using RP-HPLC.

Protocol for Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the formation of the thiol-maleimide adduct and to study the reaction mechanism.

Materials:

-

NMR spectrometer

-

Deuterated solvents (e.g., D₂O, DMSO-d₆)

-

This compound

-

Thiol-containing compound

Procedure:

-

Sample Preparation: Dissolve the thiol-containing compound in the appropriate deuterated solvent in an NMR tube.

-

Initial Spectrum: Acquire a ¹H NMR spectrum of the starting thiol.

-

Reaction Initiation: Add a stoichiometric amount of this compound to the NMR tube.

-

Time-Resolved NMR: Acquire a series of ¹H NMR spectra at regular intervals to monitor the disappearance of the vinyl protons of the maleimide (typically around 6.8-7.0 ppm) and the appearance of new signals corresponding to the succinimidyl thioether adduct.

-

2D NMR: For detailed structural confirmation, perform 2D NMR experiments such as COSY and HSQC to establish the connectivity of the atoms in the product.[2]

Conclusion

The reaction between this compound and thiols is a powerful and versatile tool in the arsenal of researchers in chemistry, biology, and medicine. A thorough understanding of its mechanism, kinetics, and potential pitfalls is essential for its successful application. By carefully controlling reaction conditions, particularly pH, and being mindful of the stability of the resulting adduct, scientists can effectively leverage this chemistry for the precise and efficient modification of biomolecules, paving the way for the development of novel diagnostics and therapeutics.

References

- 1. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

N-Methylmaleimide: A Technical Guide to its Solubility in Aqueous and Organic Media

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of N-Methylmaleimide (NMM) in water and a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, details relevant experimental methodologies, and illustrates key chemical interactions.

Executive Summary

This compound is a critical reagent in bioconjugation and polymer chemistry, primarily due to the reactivity of its maleimide group towards thiols. Its solubility is a crucial parameter for its application in various reaction media. This guide summarizes the known qualitative and quantitative solubility of NMM and provides a detailed experimental protocol for its determination.

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure, which includes a polar imide group and a nonpolar methyl group and carbon-carbon double bond. This amphiphilic nature results in varied solubility across different solvent classes.

Quantitative Solubility Data

Quantitative solubility data for this compound is not widely available in publicly accessible literature. However, a calculated value for its water solubility has been reported. The following table summarizes the available quantitative and qualitative solubility information.

| Solvent System | Solvent Type | Solubility | Value | Unit |

| Aqueous | ||||

| Water | Polar Protic | Quantitative (Calculated) | ~18.3[1] | g/100mL |

| Organic | ||||

| Methanol | Polar Protic | Qualitative | Slightly Soluble[2][3] | - |

| Qualitative | Almost Transparent[4] | - | ||

| Acetone | Polar Aprotic | Qualitative | Soluble[5] | - |

| Dichloromethane | Polar Aprotic | Qualitative | Soluble[5] | - |

| Chloroform | Polar Aprotic | Qualitative | Sparingly Soluble[2][3] | - |

Note: The quantitative value for water solubility was calculated from a reported Log10 of water solubility of 0.22 mol/L and a molecular weight of 111.10 g/mol .[1][6]

Qualitative Solubility Observations

This compound is generally described as being slightly or sparingly soluble in water.[2][3][7][8] In organic solvents, it exhibits good solubility in polar aprotic solvents like acetone and dichloromethane.[5] Its solubility is more limited in less polar solvents and some polar protic solvents, being described as slightly soluble in methanol and sparingly soluble in chloroform.[2][3]

Experimental Protocol for Solubility Determination

The following section details a standardized experimental protocol for determining the solubility of a compound like this compound, employing the widely used shake-flask method followed by UV-Vis spectroscopic analysis.

Principle

An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a serial dilution of the stock solution to create a series of standard solutions of decreasing concentrations.

-

-

Calibration Curve Generation:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a constant temperature shaker.

-

Equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Preparation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a key reaction of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While qualitative data is available for a range of organic solvents, there is a clear need for more extensive quantitative studies to fully characterize its solubility profile. The provided experimental protocol offers a reliable method for obtaining such data, which is essential for the effective application of this important chemical in research and development.

References

- 1. This compound (CAS 930-88-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound CAS#: 930-88-1 [m.chemicalbook.com]

- 3. This compound | 930-88-1 [chemicalbook.com]

- 4. This compound | 930-88-1 | TCI AMERICA [tcichemicals.com]

- 5. CAS 930-88-1: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

N-Methylmaleimide Stability Under Diverse pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of N-Methylmaleimide (NMM) across a range of pH conditions. Understanding the hydrolytic stability of NMM is critical for its application in bioconjugation, drug delivery, and other areas of scientific research where its reactivity and integrity are paramount. This document outlines the kinetics of NMM hydrolysis, presents quantitative stability data, and provides detailed experimental protocols for assessing its stability.

Introduction to this compound Stability

This compound (NMM) is an important reagent used extensively in bioconjugation, particularly for the modification of sulfhydryl groups in proteins and peptides. The stability of the maleimide ring is a crucial factor that dictates the efficiency of conjugation reactions and the stability of the resulting conjugates. The primary degradation pathway for NMM in aqueous solutions is hydrolysis, which leads to the opening of the maleimide ring to form N-methylmaleamic acid. This hydrolysis product is unreactive towards thiols, and therefore, its formation can significantly impact the outcome of conjugation experiments. The rate of this hydrolysis is highly dependent on the pH of the solution.

Kinetics and Mechanism of this compound Hydrolysis

The hydrolysis of this compound is significantly influenced by pH. Generally, NMM exhibits greater stability in acidic conditions and is more susceptible to hydrolysis in neutral to alkaline environments.

-

Acidic Conditions (pH < 4): Under acidic conditions, the rate of NMM hydrolysis is largely independent of pH. The maleimide ring remains protonated, which reduces its susceptibility to nucleophilic attack by water.

-

Neutral to Alkaline Conditions (pH 7-9): In this pH range, the rate of hydrolysis becomes directly proportional to the concentration of hydroxide ions (OH⁻). The hydroxide ion acts as a potent nucleophile, attacking one of the carbonyl carbons of the maleimide ring, which leads to ring-opening.

-

Strongly Alkaline Conditions (pH > 9): At higher pH values, the rate of hydrolysis is significantly accelerated.

The product of this hydrolysis is N-methylmaleamic acid.

Quantitative Stability Data

While precise half-life data for this compound at every pH value is not extensively published in a single source, the following table summarizes the expected stability profile based on available kinetic studies of N-alkylmaleimides. The data illustrates the general trend of increasing instability with increasing pH.

| pH | Temperature (°C) | Stability Profile |

| 3.0 | 37 | High stability, slow hydrolysis. |

| 5.5 | 37 | High stability, very slow hydrolysis. |

| 7.4 | 37 | Moderate stability, hydrolysis rate increases. |

| 9.0 | 37 | Low stability, rapid hydrolysis. |

Experimental Protocols for Stability Assessment

To assess the stability of this compound, two common analytical techniques are employed: UV-Vis Spectroscopy and High-Performance Liquid Chromatography (HPLC).

Stability Assessment by UV-Vis Spectroscopy

This method relies on monitoring the decrease in absorbance of the maleimide group over time, which absorbs light in the UV region.

4.1.1. Materials

-

This compound (NMM)

-

Phosphate buffer (for pH 5.8-8.0)

-

Citrate buffer (for pH 3-6)

-

Borate buffer (for pH 8-10)

-

Deionized water

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

4.1.2. Buffer Preparation

Prepare a series of buffers at the desired pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9). A common choice is a 0.1 M phosphate buffer for the neutral pH range.

4.1.3. Procedure

-

Prepare a stock solution of this compound in a non-aqueous solvent like acetonitrile or DMSO to prevent premature hydrolysis.

-

Add a small aliquot of the NMM stock solution to the prepared buffer at the desired pH to achieve a final concentration that gives an initial absorbance reading between 1.0 and 1.5 AU.

-

Immediately after mixing, measure the absorbance of the solution at the wavelength of maximum absorbance for NMM (around 300 nm).

-

Incubate the solution at a constant temperature (e.g., 25°C or 37°C).

-

Record the absorbance at regular time intervals.

-

The rate of hydrolysis can be determined by plotting the natural logarithm of the absorbance versus time. The slope of this line will be the pseudo-first-order rate constant.

Stability Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more direct method to quantify the disappearance of NMM and the appearance of its hydrolysis product, N-methylmaleamic acid.

4.2.1. Materials

-

This compound (NMM)

-

N-methylmaleamic acid (as a reference standard, if available)

-

Buffers at various pH values

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid (for mobile phase)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

4.2.2. Procedure

-

Prepare solutions of NMM in the desired pH buffers as described in the UV-Vis spectroscopy protocol.

-

At various time points, inject an aliquot of the sample into the HPLC system.

-

Use a suitable mobile phase gradient to separate NMM from its hydrolysis product. A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Monitor the elution of the compounds using a UV detector at a wavelength where both NMM and its hydrolysis product have reasonable absorbance (e.g., 214 nm or 254 nm).

-

Quantify the peak areas of NMM and N-methylmaleamic acid at each time point.

-

The rate of hydrolysis can be determined by plotting the concentration of NMM as a function of time.

Visualizations

This compound Hydrolysis Pathway

Caption: Hydrolysis mechanism of this compound under acidic and alkaline conditions.

Experimental Workflow for Stability Assessment

Caption: General experimental workflow for assessing this compound stability.

An In-depth Technical Guide on the Health and Safety Handling Precautions for N-Methylmaleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of N-Methylmaleimide (NMM), a chemical commonly used in research and drug development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work.

Section 1: Chemical and Physical Properties

This compound is a corrosive solid that presents significant health hazards upon exposure.[1][2] Understanding its properties is the first step in safe handling.

| Property | Value | Source |

| Appearance | Pale yellow crystals / Light yellow solid | [1][3] |

| Odor | Odorless | [3] |

| CAS Number | 930-88-1 | [3] |

| Molecular Formula | C5H5NO2 | [3] |

| Molecular Weight | 111.1 g/mol | [3] |

| Melting Point | 93 - 98 °C / 199.4 - 208.4 °F | [3][4][5] |

| Boiling Point | No information available | [3] |

| Flash Point | Not applicable | [1][3] |

| Autoignition Temperature | Not applicable | [1][3] |

| Solubility | No information available | [3] |

| Stability | Stable under normal temperatures and pressures. Moisture sensitive. | [1][4] |

Section 2: Toxicological Data

This compound is harmful if swallowed, in contact with skin, or if inhaled.[6] It is classified as corrosive and can cause severe skin burns, eye damage, and respiratory tract irritation.[1][2]

| Metric | Value | Species | Route | Source |

| Acute Oral Toxicity (LD50) | 500.1 mg/kg | Not Specified | Oral | [4] |

| Acute Inhalation Toxicity | Harmful if inhaled | Not Specified | Inhalation | [6] |

| Acute Dermal Toxicity | Toxic in contact with skin | Not Specified | Dermal | [7] |

| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA | N/A | N/A | [1] |

Section 3: Health Hazard Information

Potential Health Effects:

-

Eye Contact: Causes severe eye burns and potential corneal damage.[1][2]

-

Skin Contact: Causes severe skin burns and blistering.[1][2] May cause an allergic skin reaction.[5][7]

-

Ingestion: Harmful if swallowed.[5] May cause severe and permanent damage to the digestive tract, including burns and potential perforation.[1][2]

-

Inhalation: Causes chemical burns to the respiratory tract and may lead to pulmonary edema.[1]

-

Chronic Exposure: Chronic exposure may result in lung damage.[1]

Section 4: Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure.

Handling:

-

Use only in a chemical fume hood.[1]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Minimize dust generation and accumulation.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[3]

-

Wear appropriate personal protective equipment (PPE).[1]

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[3][5]

-

Store locked up.[3]

-

Store protected from moisture and light.[1]

-

Recommended storage temperature is refrigerated (below 4°C/39°F).[1]

Section 5: Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

-

Respiratory Protection: A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards or European Standard EN 149 must be followed.[1][3]

Section 6: First Aid Measures

In the event of exposure, immediate medical attention is required.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[3] Wash contaminated clothing before reuse.[1]

-

Ingestion: Do NOT induce vomiting.[1][3] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[3]

-

Inhalation: Remove to fresh air.[3] If not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen.[1] Do not use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[3]

Section 7: Accidental Release Measures

In case of a spill or leak, follow these procedures:

-

Personal Precautions: Ensure adequate ventilation and use proper personal protective equipment.[1][3] Evacuate personnel to safe areas.[3]

-

Environmental Precautions: Do not let the product enter drains.[4][5]

-

Methods for Cleaning Up: Vacuum or sweep up the material and place it into a suitable disposal container.[1] Avoid generating dusty conditions.[1]

Section 8: Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][3]

Section 9: Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Logical workflow for safe this compound handling.

Section 10: Exposure Scenario and Response

This diagram outlines the logical steps to take in the event of an accidental exposure to this compound.

Caption: this compound exposure response workflow.

References

- 1. warwick.ac.uk [warwick.ac.uk]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. lobachemie.com [lobachemie.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Thermochemical Data and Biological Interactions of N-Methylmaleimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of N-Methylmaleimide (NMM), a compound of interest in chemical synthesis and biological research. The information presented herein is intended to support research and development activities by providing key data on the compound's energetic properties, detailed experimental methodologies for its characterization, and insights into its biological mechanism of action.

Core Thermochemical Data

This compound (C₅H₅NO₂) is a five-membered heterocyclic compound with a molecular weight of 111.10 g/mol .[1][2] Its thermochemical properties are crucial for understanding its stability, reactivity, and potential applications. The experimentally determined thermochemical data for this compound are summarized in the tables below.

Table 1: Enthalpies of Formation and Combustion of this compound

| Parameter | State | Value (kJ/mol) | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°) | Solid | -329.3 ± 1.4 | [3] |

| Standard Molar Enthalpy of Formation (ΔfH°) | Gas | -256.0 ± 1.5 | [3] |

| Standard Molar Enthalpy of Combustion (ΔcH°) | Solid | -2577.8 ± 1.3 | [3] |

Table 2: Enthalpy of Sublimation of this compound

| Parameter | Value (kJ/mol) | Temperature (K) | Reference |

| Standard Molar Enthalpy of Sublimation (ΔsubH°) | 73.3 ± 0.5 | 298.15 | [3] |

Experimental Protocols

The thermochemical data presented in this guide were primarily determined through static bomb calorimetry and the Knudsen effusion method. While the specific experimental details from the primary source, Roux et al. (1997), could not be fully retrieved, the following sections describe generalized and widely accepted protocols for these techniques.

Static Bomb Calorimetry for Enthalpy of Combustion

Static bomb calorimetry is a standard technique for determining the heat of combustion of solid and liquid samples.

Principle: A known mass of the sample is combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

Generalized Protocol:

-

Sample Preparation: A pellet of known mass (typically 0.5-1.0 g) of this compound is prepared using a pellet press.

-

Bomb Assembly: The pellet is placed in a crucible inside the combustion bomb. A fuse wire of known length and combustion energy is attached to the electrodes, with the wire in contact with the sample.

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The calorimeter is assembled with a stirrer and a high-precision thermometer.

-

Temperature Equilibration: The water is stirred until a constant initial temperature is reached.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid. The heat of combustion of the this compound sample is then calculated from the observed temperature rise, taking into account the heat capacity of the calorimeter and corrections for the fuse wire combustion and any side reactions.

Knudsen Effusion Method for Enthalpy of Sublimation

The Knudsen effusion method is used to determine the vapor pressure of a solid or liquid as a function of temperature, from which the enthalpy of sublimation or vaporization can be derived.

Principle: A small amount of the sample is placed in a thermostatted effusion cell with a small orifice. In a high vacuum, the substance effuses through the orifice, and the rate of mass loss is measured. The vapor pressure is then calculated from this rate.

Generalized Protocol:

-

Sample Preparation: A small amount of crystalline this compound is placed in the Knudsen effusion cell.

-

Apparatus Setup: The effusion cell is placed in a vacuum chamber and heated to a desired temperature. The temperature is precisely controlled and monitored.

-

Mass Loss Measurement: The mass of the cell is continuously monitored using a high-precision microbalance. The rate of mass loss due to sublimation is determined at several different temperatures.

-

Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the effusing vapor.

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation (ΔsubH°) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation: d(lnP)/d(1/T) = -ΔsubH°/R

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

The following diagram illustrates a common synthetic route for N-substituted maleimides, which can be adapted for this compound. The process involves the reaction of an amine with maleic anhydride to form a maleamic acid intermediate, followed by cyclization to the maleimide.

Caption: A generalized workflow for the synthesis of this compound.

Signaling Pathway: Mechanism of Topoisomerase II Inhibition by this compound

This compound has been identified as a catalytic inhibitor of topoisomerase II, a critical enzyme in DNA replication and transcription. Its mechanism of action is believed to involve the covalent modification of cysteine residues on the enzyme.

Caption: Proposed mechanism of Topoisomerase II inhibition by this compound.

References

N-Methylmaleimide: A Comprehensive Technical Guide on its Discovery, History, and Application as a Thiol-Reactive Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmaleimide (NMM) is a pivotal reagent in the field of biochemistry and drug development, primarily utilized for its high reactivity and specificity towards sulfhydryl groups of cysteine residues in proteins. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical development of NMM as a research tool. It details the chemical properties and reactivity of the maleimide moiety, with a focus on the Michael addition reaction with thiols. Furthermore, this document outlines key experimental protocols for protein modification and labeling, presents quantitative data on reaction kinetics and stability, and elucidates the role of NMM and its analogs in dissecting critical signaling pathways, namely the NF-κB and MAPK pathways.

Introduction

This compound (C₅H₅NO₂) is an organic compound featuring a maleimide ring with a methyl group attached to the nitrogen atom[1]. It belongs to the class of N-alkylmaleimides, which are widely recognized as valuable tools in protein chemistry. The core utility of NMM lies in the electrophilic nature of the carbon-carbon double bond within the maleimide ring, making it a prime target for nucleophilic attack by the thiol group of cysteine residues. This reaction, a Michael addition, forms a stable, covalent thioether bond, effectively labeling or modifying the protein of interest[2]. This high degree of specificity for cysteines, under controlled pH conditions, has made NMM and its derivatives indispensable for a multitude of applications, including the study of protein structure and function, enzyme inhibition, and the development of antibody-drug conjugates (ADCs)[3].

History and Discovery

While a definitive singular publication marking the first-ever synthesis of this compound is not readily apparent in historical records, the development of N-alkylmaleimides as reagents is rooted in the broader history of maleimide chemistry. The synthesis of N-substituted maleimides has been a subject of organic chemistry research for many decades, with various methods being developed over time. A notable synthesis of bisindolylmaleimides utilizing N-methyl-2,3-dibromomaleimide was described by Steglich et al. in 1980[2]. A general method for the synthesis of this compound was detailed in a 1995 publication, involving the reaction of methylamine hydrochloride with maleic anhydride in acetic acid[4][5].

The application of maleimides as sulfhydryl-reactive reagents in biochemistry gained prominence in the mid-20th century. N-Ethylmaleimide (NEM), a close analog of NMM, was extensively used in early studies to probe the functional role of cysteine residues in enzymes and other proteins[2]. These pioneering studies established the utility of the maleimide group as a relatively specific tool for modifying thiols and laid the groundwork for the development and application of a wide array of maleimide-based reagents, including NMM. The use of maleimides in bioconjugation has been a cornerstone of the field for over 50 years[3].

Chemical Properties and Reactivity

This compound is a light yellow crystalline solid with a melting point of 94-96 °C[4]. It is sparingly soluble in water but soluble in organic solvents like chloroform and methanol[4].

The key to NMM's utility as a biochemical reagent is the reactivity of the maleimide double bond towards nucleophiles, particularly thiols. The reaction proceeds via a Michael addition, where the thiolate anion acts as the nucleophile and attacks one of the carbons of the double bond.

Reaction with Thiols

The reaction of NMM with a cysteine residue to form a stable thioether linkage is the cornerstone of its application. This reaction is highly efficient and proceeds under mild conditions.

Reaction Scheme:

The reaction is most specific for thiols at a pH range of 6.5-7.5. At pH values above 7.5, the reactivity of maleimides with primary amines can increase, leading to potential side reactions[2].

Hydrolysis

The maleimide ring is susceptible to hydrolysis, which leads to the opening of the ring to form a maleamic acid derivative. This hydrolysis is pH-dependent, with the rate increasing in alkaline conditions. The hydrolysis product is unreactive towards thiols. Therefore, it is crucial to prepare fresh solutions of NMM for use in labeling experiments and to control the pH of the reaction mixture. Studies have shown that the rate of hydrolysis of N-alkylmaleimides, including NMM, is proportional to the hydroxide ion concentration in the pH range of 7-9 and is independent of pH below 4.

Synthesis of this compound

A general and accessible method for the synthesis of this compound involves the reaction of maleic anhydride with methylamine hydrochloride in the presence of a base, followed by cyclization.

General Synthetic Protocol

A common laboratory-scale synthesis is as follows:

-

Methylamine hydrochloride is added to a solution of maleic anhydride and potassium acetate in acetic acid.

-

The mixture is heated to reflux (approximately 110 °C) for several hours.

-

After cooling, the reaction mixture is poured into a cold sodium bicarbonate solution to neutralize the acid.

-

The this compound product is then extracted with an organic solvent, such as diethyl ether.

-

The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the final product[4][5].

Diagram of the Synthesis Workflow:

Caption: A general workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and its analogs for protein modification.

Protocol for Labeling Proteins with this compound

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

-

Protein of interest containing at least one cysteine residue

-

This compound (NMM)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, or other amine-free buffer at pH 6.5-7.5

-

Quenching solution: A solution of a thiol-containing compound like dithiothreitol (DTT) or β-mercaptoethanol.

-

Desalting column or dialysis cassette for purification.

Procedure:

-

Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL. If the cysteine residues are in disulfide bonds, they must first be reduced using a reducing agent like DTT or TCEP (tris(2-carboxyethyl)phosphine). If DTT is used, it must be removed prior to the addition of NMM.

-

NMM Solution Preparation: Prepare a stock solution of NMM in a water-miscible organic solvent like DMSO or DMF immediately before use to minimize hydrolysis.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the NMM stock solution to the protein solution while gently stirring. The optimal molar ratio should be determined experimentally.

-

Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.

-

Quenching: Quench the reaction by adding an excess of the quenching solution to react with any unreacted NMM.

-

Purification: Remove the excess NMM and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

Diagram of the Protein Labeling Workflow:

Caption: A typical workflow for labeling proteins with this compound.

Quantitative Data

Summarized below is quantitative data regarding the reactivity and stability of this compound and related compounds.

| Parameter | N-Alkylmaleimide | Value | Conditions | Reference |

| Reaction Kinetics | ||||

| Second-order rate constant (k₂) with Cysteine | N-Ethylmaleimide | ~100 - 1000 M⁻¹s⁻¹ | pH 6.5-7.5 | [6] |

| Reaction completion time with L-cysteine | N-Ethylmaleimide | < 2 minutes | Aqueous solution | |

| Hydrolysis Kinetics | ||||

| Catalytic rate constant for alkaline hydrolysis (order) | N-Alkylmaleimides | HMMI > MI > MMI > EMI | pH 7-9 | |

| Enthalpy of activation for hydrolysis (order) | N-Alkylmaleimides | EMI > MMI > MI > HMMI | pH 7-9 | |

| Entropy of activation for hydrolysis | N-Alkylmaleimides | -132 to -162 J mol⁻¹K⁻¹ | pH 7-9 | |

| Inhibition Constants | ||||

| IC₅₀ for Monoglyceride Lipase (MGL) | This compound | 24.5 ± 3.0 µM | ||

| IC₅₀ for Fatty Acid Amide Hydrolase (FAAH) | This compound | 40% inhibition at 1 mM |

HMMI: N-hydroxymethylmaleimide, MI: Maleimide, MMI: this compound, EMI: N-ethylmaleimide

Application in Elucidating Signaling Pathways

N-alkylmaleimides, including NMM and NEM, have been instrumental in dissecting the roles of specific cysteine residues in proteins involved in cellular signaling. By covalently modifying these residues, researchers can inhibit protein function and observe the downstream consequences, thereby mapping out signaling cascades.

The NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Its activation is tightly controlled by the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB to the nucleus.

N-alkylmaleimides can be used to probe the role of cysteine residues in the components of the NF-κB pathway. For instance, the catalytic subunit of the IKK complex, IKKβ, contains a critical cysteine residue in its activation loop. Modification of this cysteine by NEM has been shown to inhibit IKKβ activity, thereby blocking the phosphorylation of IκBα and preventing the activation of NF-κB. Another key upstream kinase in this pathway is TGF-β-activated kinase 1 (TAK1), which also contains cysteine residues that are sensitive to modification by NEM, leading to the inhibition of its kinase activity and subsequent downstream signaling to IKK and NF-κB.

Diagram of N-Alkylmaleimide Inhibition of the NF-κB Pathway:

Caption: N-Alkylmaleimides can inhibit the NF-κB pathway by targeting cysteine residues in TAK1 and IKKβ.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of conserved signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The core of these pathways consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).

N-alkylmaleimides can be used to investigate the role of specific cysteine residues in the kinases of the MAPK pathways. For example, some MAPKKs, such as MEK1 and MEK2, have cysteine residues that are crucial for their activity. Modification of these cysteines by NEM can lead to the inhibition of their ability to phosphorylate and activate the downstream MAPKs, ERK1 and ERK2. Similarly, upstream MAPKKKs can also be targeted.

Diagram of N-Alkylmaleimide Inhibition of the MAPK/ERK Pathway:

References

- 1. Ubiquitination-activated TAB–TAK1–IKK–NF-κB axis modulates gene expression for cell survival in the lysosomal damage response [elifesciences.org]

- 2. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

N-Methylmaleimide bioconjugation protocol for antibodies

Application Notes and Protocols

Topic: N-Methylmaleimide Bioconjugation Protocol for Antibodies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound and its derivatives are among the most widely used reagents for bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2] This chemistry leverages the high reactivity and selectivity of the maleimide group towards the sulfhydryl (thiol) group of cysteine residues.[3] The reaction, a Michael addition, proceeds rapidly under mild, physiological conditions (pH 6.5-7.5) to form a stable thioether bond, making it an ideal method for linking potent drug payloads to antibodies.[1][]

The process typically involves the selective reduction of the antibody's interchain disulfide bonds to generate free, reactive thiols, followed by conjugation with the maleimide-functionalized payload.[][5] While effective, a key consideration is the stability of the resulting thiosuccinimide linkage. This linkage can undergo a retro-Michael reaction in vivo, leading to premature drug release.[][6] Strategies to mitigate this instability, such as linker design and hydrolysis of the succinimide ring, are critical for developing safe and effective ADCs.[6][7]

This document provides a detailed protocol for the bioconjugation of antibodies using this compound chemistry, including antibody reduction, the conjugation reaction, purification of the conjugate, and methods for characterization.

Key Experimental Considerations

-

Buffer Selection: The thiol-maleimide reaction is most efficient at a pH of 6.5-7.5.[1][] Common buffers include Phosphate-Buffered Saline (PBS), Tris, or HEPES.[8] It is critical to use buffers that do not contain thiol compounds (e.g., DTT, 2-Mercaptoethanol) as they will compete with the antibody for the maleimide reagent.[8] Degassing the buffer is recommended to prevent the re-oxidation of free thiols.

-

Reducing Agents: To generate free sulfhydryl groups from the antibody's interchain disulfide bonds, a reducing agent is required. Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (DTT) are the most commonly used reagents.[5][9] TCEP is often preferred as it is stable, odorless, and does not interfere with the maleimide reaction.[8] The extent of reduction (and thus the number of available thiols) can be controlled by modulating the concentration of the reducing agent, temperature, and incubation time.[5]

-

Maleimide Reagent Preparation: Maleimide-functionalized payloads should be dissolved in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use to prevent hydrolysis.[8]

-

Linkage Stability: The thiosuccinimide linkage formed can be unstable, particularly when linked to cysteine residues.[10][11] The linkage is susceptible to a retro-Michael reaction, especially in the presence of other thiols like albumin or glutathione in the plasma.[6][12][13] This can be addressed by using next-generation maleimides (e.g., N-aryl maleimides) or by inducing hydrolysis of the succinimide ring (e.g., by raising the pH post-conjugation) to form a stable, ring-opened product.[][7][14]

Quantitative Data Summary

The efficiency of antibody reduction and the stability of the final conjugate are critical parameters. The following tables summarize key quantitative data from relevant studies.

Table 1: Effect of DTT Concentration and Temperature on Antibody Reduction [5]